molecular formula C7H4BrN3O3 B3293542 4-Bromo-3-hydroxy-6-nitroindazole CAS No. 885518-63-8

4-Bromo-3-hydroxy-6-nitroindazole

Cat. No.: B3293542
CAS No.: 885518-63-8
M. Wt: 258.03 g/mol
InChI Key: NBQWNNRQTGLYOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-hydroxy-6-nitroindazole is a chemical compound belonging to the indazole family, which is a significant class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine, hydroxyl, and nitro groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxy-6-nitroindazole typically involves the nitration of 4-bromoindazole followed by hydroxylation. One common method is as follows:

    Nitration: 4-Bromoindazole is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the 6-position.

    Hydroxylation: The nitro compound is then subjected to hydroxylation using a suitable hydroxylating agent like hydrogen peroxide or a hydroxylating catalyst to introduce the hydroxyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-hydroxy-6-nitroindazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of 4-Bromo-3-oxo-6-nitroindazole.

    Reduction: Formation of 4-Bromo-3-hydroxy-6-aminoindazole.

    Substitution: Formation of various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-3-hydroxy-6-nitroindazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-6-nitroindazole involves its interaction with specific molecular targets and pathways. For example, nitroindazole derivatives are known to inhibit neuronal nitric oxide synthase, an enzyme involved in the production of nitric oxide, which plays a role in various physiological and pathological processes . The bromine and hydroxyl groups may also contribute to the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-hydroxyindazole: Lacks the nitro group, which may result in different biological activities.

    3-Hydroxy-6-nitroindazole: Lacks the bromine atom, which may affect its reactivity and applications.

    4-Bromo-6-nitroindazole: Lacks the hydroxyl group, which may influence its chemical properties and biological activities.

Uniqueness

4-Bromo-3-hydroxy-6-nitroindazole is unique due to the presence of all three functional groups (bromine, hydroxyl, and nitro), which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-6-nitro-1,2-dihydroindazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O3/c8-4-1-3(11(13)14)2-5-6(4)7(12)10-9-5/h1-2H,(H2,9,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQWNNRQTGLYOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NNC2=O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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